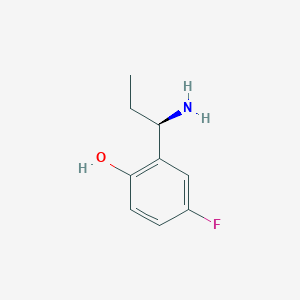

(R)-2-(1-Aminopropyl)-4-fluorophenolhcl

Description

(R)-2-(1-Aminopropyl)-4-fluorophenol hydrochloride is a chiral organic compound featuring a fluorinated phenolic ring substituted with an aminopropyl group. Its molecular formula is C₉H₁₂FNO·HCl, yielding a molecular weight of 206.63 g/mol (calculated). The compound’s stereochemistry (R-configuration) and fluorine substitution are critical for its bioactivity, particularly in medicinal and agrochemical contexts.

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

2-[(1R)-1-aminopropyl]-4-fluorophenol |

InChI |

InChI=1S/C9H12FNO/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,8,12H,2,11H2,1H3/t8-/m1/s1 |

InChI Key |

JVIRFYQQOSINHU-MRVPVSSYSA-N |

Isomeric SMILES |

CC[C@H](C1=C(C=CC(=C1)F)O)N |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)F)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and ®-1-aminopropane.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) may be used.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve high purity standards.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as sodium iodide (NaI) or potassium thiocyanate (KSCN) are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of halogenated or functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is used as a probe to study enzyme-substrate interactions and receptor binding. Its chiral nature makes it valuable for studying stereochemistry and enantioselective processes.

Medicine

In medicine, ®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of ®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The phenol group can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison :

- The quinazolinone derivative has a higher molecular weight and complex heterocyclic structure, enabling diverse biological interactions compared to the simpler phenolic backbone of (R)-2-(1-Aminopropyl)-4-fluorophenol HCl.

2-(1-Aminopropyl)-4-bromo-6-chlorophenol

- Molecular Formula: C₉H₁₁BrClNO

- Molecular Weight : 264.54 g/mol

- Key Features : Bromine and chlorine substituents at positions 4 and 6 confer distinct electronic and steric properties.

- Applications : Likely explored in halogenated bioactive compounds for antimicrobial or material science applications .

Comparison :

Indanorex (2-(1-Aminopropyl)-2-indanol)

- Molecular Formula: C₁₂H₁₇NO

- Molecular Weight : 191.27 g/mol

- Key Features: Features an indanol ring system with an aminopropyl side chain.

- Applications: Anorexiant with CNS stimulant properties, regulated under FDA guidelines .

Comparison :

- The indanol core provides rigidity and lipophilicity, contrasting with the planar phenolic ring of (R)-2-(1-Aminopropyl)-4-fluorophenol HCl. This structural difference likely influences metabolic stability and CNS penetration.

4-(1-Aminopropyl)phenol Hydrochloride

- Molecular Formula: C₉H₁₃NO·HCl

- Molecular Weight : 178.24 g/mol (free base: 151.21 g/mol)

- Key Features: Lacks fluorine but shares the aminopropyl-phenol scaffold.

- Applications: Potential intermediate in pesticide synthesis or neurotransmitter analogs .

Comparison :

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Stereochemical Impact : The (R)-configuration in the target compound may enhance enantioselective interactions with biological receptors, a trend observed in chiral agrochemicals and CNS drugs .

- Fluorine’s Role : Fluorine at position 4 improves metabolic stability and binding affinity through electron-withdrawing effects, as seen in fluorinated pharmaceuticals like fluoxetine .

- Heterocyclic vs. Phenolic Scaffolds: Quinazolinone derivatives (e.g., ) exhibit broader therapeutic applications due to their modular heterocycles, whereas phenolic analogs are prioritized for simpler synthesis and cost-effectiveness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.